molecular formula C21H15NO5S B11025533 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11025533
M. Wt: 393.4 g/mol
InChI Key: HDSPLKBOXWORAU-UHFFFAOYSA-N
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Description

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a coumarin moiety, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Coumarin Synthesis: The coumarin moiety can be prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Esterification: The final step involves the esterification of the coumarin derivative with 4-methoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the coumarin moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole and coumarin moieties can participate in binding interactions, while the methoxybenzoate group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the methoxy group in 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate distinguishes it from similar compounds, potentially enhancing its solubility and modifying its biological activity. This unique structural feature may make it more suitable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C21H15NO5S

Molecular Weight

393.4 g/mol

IUPAC Name

[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl] 4-methoxybenzoate

InChI

InChI=1S/C21H15NO5S/c1-12-22-18(11-28-12)17-9-14-5-8-16(10-19(14)27-21(17)24)26-20(23)13-3-6-15(25-2)7-4-13/h3-11H,1-2H3

InChI Key

HDSPLKBOXWORAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)OC2=O

Origin of Product

United States

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